molecular formula C15H18N2O2 B7601850 (2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone

(2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone

Cat. No.: B7601850
M. Wt: 258.32 g/mol
InChI Key: VKUMEYMQGBYYNW-UHFFFAOYSA-N
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Description

(2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a morpholino group attached to the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of (2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The 2,3-dimethyl groups can be introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with the indole core.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

(2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the indole ring or the morpholino group are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(2,3-dimethyl-1H-indol-5-yl)(morpholino)methanone can be compared with other indole derivatives to highlight its uniqueness:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    5-methoxyindole-3-acetic acid: Another indole derivative with distinct biological activities.

Compared to these compounds, this compound features a morpholino group, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-11(2)16-14-4-3-12(9-13(10)14)15(18)17-5-7-19-8-6-17/h3-4,9,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUMEYMQGBYYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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